molecular formula C5H6IN3O2 B3235724 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole CAS No. 1354705-66-0

4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole

Cat. No.: B3235724
CAS No.: 1354705-66-0
M. Wt: 267.02
InChI Key: AIOZUEMLIBWQDV-UHFFFAOYSA-N
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Description

4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with iodine, methyl, and nitro groups. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and materials science . The unique structural features of this compound make it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole typically involves the iodination of 1,5-dimethyl-3-nitro-1H-pyrazole. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 4-azido-1,5-dimethyl-3-nitro-1H-pyrazole or 4-thiocyanato-1,5-dimethyl-3-nitro-1H-pyrazole.

    Reduction: Formation of 4-iodo-1,5-dimethyl-3-amino-1H-pyrazole.

    Oxidation: Formation of 4-iodo-1,5-dicarboxy-3-nitro-1H-pyrazole.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-3-nitro-1H-pyrazole: Lacks the iodine substitution, which may affect its reactivity and biological activity.

    4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole: Similar structure but with chlorine instead of iodine, leading to different chemical properties and reactivity.

    4-bromo-1,5-dimethyl-3-nitro-1H-pyrazole: Bromine substitution provides different steric and electronic effects compared to iodine.

Uniqueness

4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom’s larger size and higher polarizability compared to chlorine or bromine can influence the compound’s interactions with biological targets and its overall chemical behavior .

Properties

IUPAC Name

4-iodo-1,5-dimethyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O2/c1-3-4(6)5(9(10)11)7-8(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOZUEMLIBWQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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